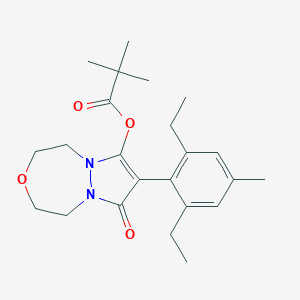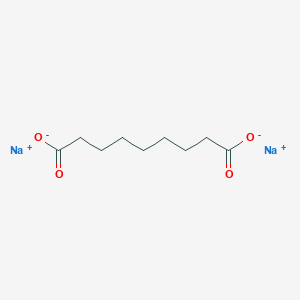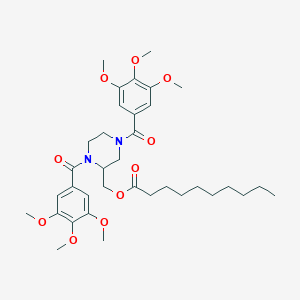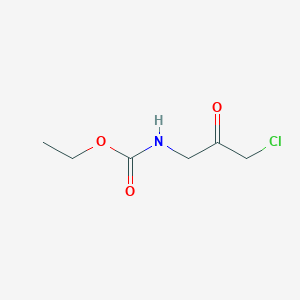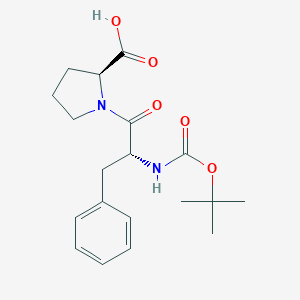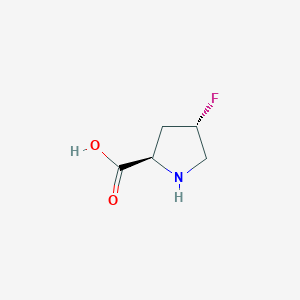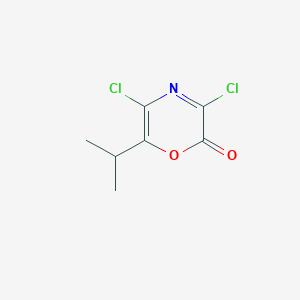
3,5-Dichloro-6-propan-2-yl-1,4-oxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-6-propan-2-yl-1,4-oxazin-2-one: is a heterocyclic compound characterized by the presence of chlorine atoms at the 3rd and 5th positions, an isopropyl group at the 6th position, and an oxazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-6-propan-2-yl-1,4-oxazin-2-one typically involves the reaction of appropriate chlorinated precursors with isopropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The specific steps include:
Chlorination: Chlorination of a suitable precursor to introduce chlorine atoms at the desired positions.
Cyclization: Formation of the oxazinone ring through cyclization reactions.
Isopropylation: Introduction of the isopropyl group at the 6th position using isopropylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and cyclization processes, often using automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorine atoms in 3,5-Dichloro-6-propan-2-yl-1,4-oxazin-2-one can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.
Oxidation and Reduction: The oxazinone ring can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the oxazinone ring.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation and Reduction Products: Altered oxazinone derivatives with different oxidation states.
Hydrolysis Products: Breakdown products of the oxazinone ring, potentially leading to simpler organic compounds.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Catalysis: Employed in catalytic processes due to its unique chemical properties.
Biology and Medicine:
Pharmacological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Drug Development: Used as a scaffold for developing new therapeutic agents.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-6-propan-2-yl-1,4-oxazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivative used.
Comparison with Similar Compounds
3,5-Dichloro-2H-1,4-oxazin-2-one: Lacks the isopropyl group, leading to different chemical and biological properties.
6-Isopropyl-2H-1,4-oxazin-2-one:
3,5-Dichloro-6-methyl-2H-1,4-oxazin-2-one: Contains a methyl group instead of an isopropyl group, leading to variations in its chemical behavior.
Properties
CAS No. |
131882-00-3 |
|---|---|
Molecular Formula |
C7H7Cl2NO2 |
Molecular Weight |
208.04 g/mol |
IUPAC Name |
3,5-dichloro-6-propan-2-yl-1,4-oxazin-2-one |
InChI |
InChI=1S/C7H7Cl2NO2/c1-3(2)4-5(8)10-6(9)7(11)12-4/h3H,1-2H3 |
InChI Key |
HKEFATMJLYCDFL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(N=C(C(=O)O1)Cl)Cl |
Canonical SMILES |
CC(C)C1=C(N=C(C(=O)O1)Cl)Cl |
Synonyms |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(1-methylethyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


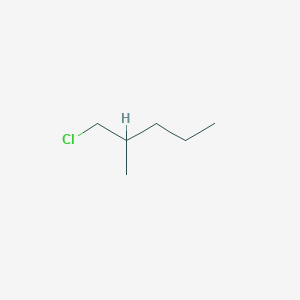
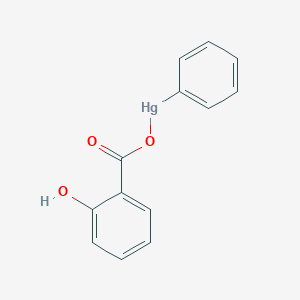
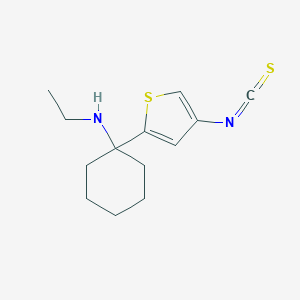
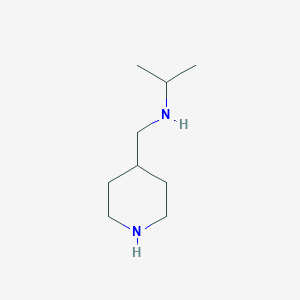
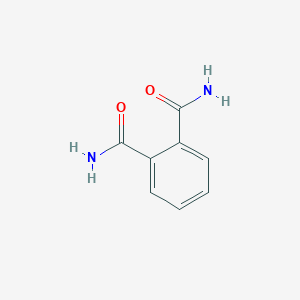

![(3As,5aR,6aR,6bS)-4-bromo-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B166645.png)
